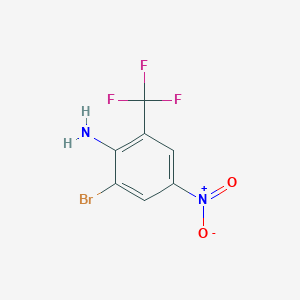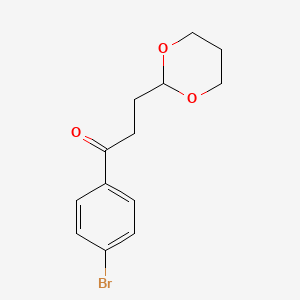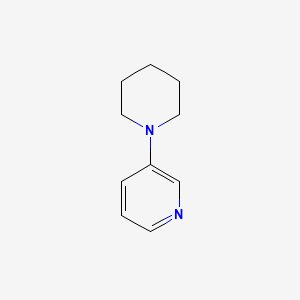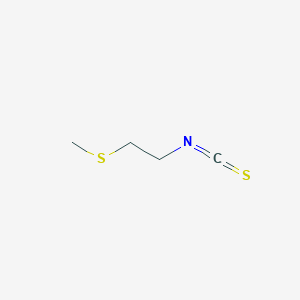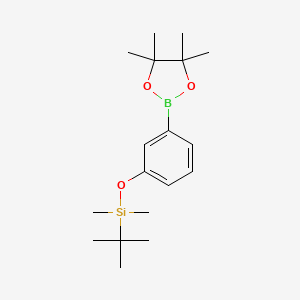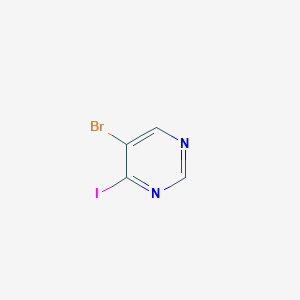
5-Bromo-4-methoxypyrimidine
Descripción general
Descripción
5-Bromo-4-methoxypyrimidine: is a heterocyclic aromatic compound with the molecular formula C5H5BrN2O . It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 5 and a methoxy group at position 4 makes this compound unique and useful in various chemical and pharmaceutical applications.
Mecanismo De Acción
- Primary Targets : 5-Bromo-4-methoxypyrimidine is commonly used as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In this context, its primary target is the palladium catalyst.
- Interaction with Targets : During the SM coupling, oxidative addition occurs with electrophilic organic groups, leading to the formation of a new Pd–C bond. Subsequently, transmetalation involves the transfer of nucleophilic organic groups from boron to palladium .
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-methoxypyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to enhance the production of biomass and promote the growth of certain microorganisms . Additionally, this compound exhibits potential therapeutic effects, such as increasing collagen synthesis and promoting the production of growth factors like TGF-β1
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to promote the growth of certain microorganisms and enhance the production of biomass . This compound also increases collagen synthesis and promotes the production of growth factors like TGF-β1, which are crucial for cellular growth and repair . These effects demonstrate the compound’s potential in therapeutic applications and its importance in cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with specific enzymes and proteins, thereby influencing their activity and function . These interactions can lead to changes in cellular processes, such as increased collagen synthesis and the production of growth factors like TGF-β1 . Understanding the molecular mechanism of this compound is crucial for developing new therapeutic strategies and improving existing treatments.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in research. Studies have shown that this compound is stable under certain conditions, but its effects can vary depending on the experimental setup and duration . Long-term exposure to the compound may lead to changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can enhance the production of biomass and promote the growth of certain microorganisms at specific dosages . High doses of this compound may lead to toxic or adverse effects, such as decreased cellular viability and altered metabolic activity . Understanding the dosage effects of this compound is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s unique structure allows it to participate in biochemical reactions that influence metabolic flux and metabolite levels . For example, this compound has been shown to enhance the production of biomass and promote the growth of certain microorganisms by interacting with specific metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its effects on cellular function. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation within cells . These interactions can affect the compound’s activity and function, leading to changes in cellular processes such as gene expression and metabolic activity . Understanding the transport and distribution of this compound is essential for developing effective therapeutic strategies.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s unique structure allows it to be targeted to specific compartments or organelles within cells, where it can exert its effects . For example, this compound has been shown to enhance the production of biomass and promote the growth of certain microorganisms by interacting with specific subcellular compartments . Understanding the subcellular localization of this compound is crucial for developing targeted therapeutic applications and improving our knowledge of cellular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxypyrimidine typically involves the bromination of 4-methoxypyrimidine. One common method is the reaction of 4-methoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-4-methoxypyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Oxidized products such as aldehydes or carboxylic acids.
- Reduced products such as 4-methoxypyrimidine.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-4-methoxypyrimidine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of nucleoside analogs, which are used in the study of DNA and RNA functions.
Medicine: This compound is explored for its potential in developing antiviral, anticancer, and antimicrobial agents. Its derivatives have shown promising activity against various pathogens and cancer cell lines.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparación Con Compuestos Similares
5-Bromo-4-ethylpyrimidine: Similar in structure but with an ethyl group instead of a methoxy group.
5-Bromo-4-N,N-dimethylamino-2-methoxypyrimidine: Contains an additional dimethylamino group, making it more versatile in certain chemical reactions.
Uniqueness: 5-Bromo-4-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
5-bromo-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTJMKOJYGIIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483344 | |
| Record name | 5-Bromo-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4319-85-1 | |
| Record name | 5-Bromo-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

